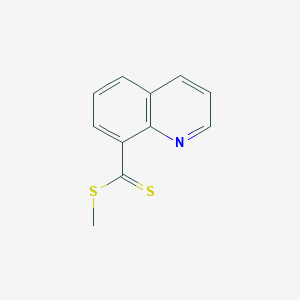

Methyl quinoline-8-carbodithioate

Description

Methyl quinoline-8-carbodithioate is a sulfur-containing heterocyclic compound featuring a quinoline backbone substituted with a carbodithioate (-CSS-) group at the 8-position and a methyl ester moiety. The carbodithioate group confers unique reactivity, particularly in metal coordination chemistry, due to its strong chelating ability. This compound is of interest in medicinal chemistry and materials science, where its derivatives are explored for antimicrobial, anticancer, and catalytic applications.

Properties

CAS No. |

112307-45-6 |

|---|---|

Molecular Formula |

C11H9NS2 |

Molecular Weight |

219.3 g/mol |

IUPAC Name |

methyl quinoline-8-carbodithioate |

InChI |

InChI=1S/C11H9NS2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 |

InChI Key |

WVQVBYMJDGUYND-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)C1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl quinoline-8-carbodithioate typically involves the reaction of quinoline derivatives with carbodithioate esters. One common method includes the alkylation of quinoline-8-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of methyl quinoline-8-carbodithioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbodithioate group acts as a leaving group, facilitating reactions with nucleophiles:

Example : Reaction with piperazine yields 1,2-dihydro-8-methyl-2-oxoquinolin-4-yl piperazine-1-carbodithioate , confirmed by NMR (δ 2.67–2.84 ppm for CH₂ groups) .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and intramolecular cyclization:

-

Oxadiazole formation : Condensation with hydrazine derivatives forms 1,3,4-oxadiazole hybrids under acidic conditions .

-

Triazole hybrids : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces 1,2,3-triazole moieties .

Notable example :

-

5-[(Quinolin-8-yloxy)methyl]-1,3,4-oxadiazole-2-thiol is synthesized via HCl-promoted cyclization of the dithiocarbamate intermediate .

Metal-Catalyzed Functionalization

Methyl quinoline-8-carbodithioate serves as a ligand or substrate in metal-mediated reactions:

-

Palladium-catalyzed fluorination : AgF and hypervalent iodine oxidants enable C–H fluorination at the 8-methyl position .

-

Iridium-catalyzed alkylation : Reductive coupling with salicylaldehydes forms tetrahydroquinoline derivatives under aqueous conditions .

Mechanistic insight :

-

The carbodithioate group stabilizes transition states in palladium-mediated C–F bond formation .

-

Ir-catalyzed reactions involve hydrogen transfer from formic acid and electrophilic alkylation .

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Activity

Methyl quinoline-8-carbodithioate and related compounds have shown promising anticancer properties. Quinoline derivatives are widely recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have indicated that certain quinoline derivatives can effectively target various cancer cell lines, including those from lung, cervical, and liver cancers .

Case Study:

A study evaluated the anticancer effects of methyl quinoline derivatives against human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells. The results demonstrated significant cytotoxicity with IC50 values indicating potency comparable to established chemotherapeutics .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of methyl quinoline-8-carbodithioate. Quinoline derivatives are known to exhibit broad-spectrum activity against bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance.

Case Study:

A series of methyl quinoline derivatives were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives possessed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .

Antimalarial Activity

Quinoline compounds have historically been used in the treatment of malaria, with methyl quinoline-8-carbodithioate being explored for its efficacy against Plasmodium species. The mechanism often involves interference with heme detoxification pathways in the parasite.

Research Insights:

Studies have shown that modifications of the quinoline structure can enhance antimalarial activity, making methyl quinoline-8-carbodithioate a candidate for further exploration in drug development against malaria .

Biological Mechanisms of Action

The biological activities of methyl quinoline-8-carbodithioate can be attributed to several mechanisms:

- DNA Intercalation: Quinoline compounds often intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer metabolism and pathogen survival.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancerous tissues .

Synthesis and Derivative Development

The synthesis of methyl quinoline-8-carbodithioate typically involves multi-step chemical reactions that allow for the introduction of various functional groups. This versatility enables the design of new derivatives with enhanced biological activities.

Synthetic Strategies:

Recent advancements have focused on optimizing synthetic routes to improve yield and purity while exploring different substitution patterns on the quinoline nucleus to tailor biological activity .

Mechanism of Action

The mechanism of action of methyl quinoline-8-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in coordination chemistry and in the development of metal-based drugs. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer activity .

Comparison with Similar Compounds

Key Observations :

- The carbodithioate group’s sulfur atoms enable stronger and more diverse metal-binding modes compared to hydroxamic acids or simple esters. For example, the copper(II) complex of an 8-methylquinoline macrocycle in highlights the structural versatility of quinoline ligands, which could be enhanced further with a carbodithioate group .

- Methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit hydrolytic stability under physiological conditions, whereas carbodithioates may undergo redox or nucleophilic reactions due to the labile C-S bonds .

Physical and Spectral Properties

While direct data for methyl quinoline-8-carbodithioate are absent, analogous compounds provide benchmarks:

- 8-Methyl-5-(1-methylethyl)quinoline (): Boiling points range between 2135–2164°C (NIST data), reflecting high thermal stability due to aromaticity and alkyl substituents. The carbodithioate group may lower melting/boiling points due to increased polarity .

- Methyl shikimate (): FTIR and NMR spectra reveal characteristic ester carbonyl peaks (~1700 cm⁻¹ in IR; δ 3.7 ppm for methyl protons in ¹H NMR). Carbodithioates would show distinct S-C=S stretching (~1000–1200 cm⁻¹) and deshielded methylene protons in NMR .

Biological Activity

Methyl quinoline-8-carbodithioate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.

1. Chemical Structure and Synthesis

Methyl quinoline-8-carbodithioate belongs to the class of quinoline derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The carbodithioate functional group (-CS2) enhances the compound's reactivity and biological activity.

Synthesis Overview:

The synthesis typically involves the reaction of 8-hydroxyquinoline with carbon disulfide in the presence of a base, yielding methyl quinoline-8-carbodithioate through a series of nucleophilic substitutions and cyclization reactions .

2.1 Antimicrobial Activity

Methyl quinoline-8-carbodithioate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively, showcasing its potential as an antimicrobial agent in clinical settings .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

2.2 Anticancer Activity

Research has shown that methyl quinoline-8-carbodithioate possesses cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound's mechanism of action appears to involve inducing apoptosis and inhibiting cell proliferation, which is critical for developing new anticancer therapies .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| HT-29 | 20 |

| MCF-7 | 10 |

2.3 Antidiabetic Properties

Methyl quinoline-8-carbodithioate has also been evaluated for its potential antidiabetic effects. It acts as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestine, making it a candidate for managing Type 2 Diabetes Mellitus (T2DM) .

3. Case Studies and Research Findings

Several studies have highlighted the biological activity of methyl quinoline-8-carbodithioate:

- A study conducted on various synthesized derivatives revealed that modifications at specific positions on the quinoline structure significantly enhanced their antimicrobial and anticancer activities .

- Another investigation focused on the structure-activity relationship (SAR) of carbodithioate derivatives, indicating that electron-withdrawing groups at certain positions improved biological efficacy against cancer cell lines .

4. Conclusion

Methyl quinoline-8-carbodithioate is a promising compound with multifaceted biological activities, including antimicrobial, anticancer, and antidiabetic properties. Its unique chemical structure allows for various modifications that can enhance its therapeutic potential. Ongoing research is essential to fully elucidate its mechanisms of action and to explore its applications in drug development.

Q & A

Q. What are the validated synthetic routes for methyl quinoline-8-carbodithioate, and how can purity be optimized during synthesis?

Methodological Answer :

- Synthetic Routes : Use nucleophilic substitution reactions with quinoline-8-thiol derivatives and methylating agents (e.g., methyl iodide) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Purity Optimization : Recrystallize the product using solvent mixtures (e.g., ethanol/dichloromethane) and confirm purity via melting point analysis and NMR spectroscopy (¹H/¹³C). Cross-validate with elemental analysis .

Q. How should researchers characterize the stability of methyl quinoline-8-carbodithioate under varying storage conditions?

Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

- Report deviations from ideal storage conditions (e.g., solvent compatibility, inert atmosphere) in supplementary materials .

Q. What spectroscopic techniques are most effective for structural elucidation of methyl quinoline-8-carbodithioate?

Methodological Answer :

- Primary Techniques : ¹H NMR (for aromatic proton environments), ¹³C NMR (to confirm dithioate group substitution), and FT-IR (C=S stretching at 1050–1200 cm⁻¹) .

- Advanced Validation : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and X-ray crystallography (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of methyl quinoline-8-carbodithioate across different solvents?

Methodological Answer :

- Systematic Solvent Screening : Test reactivity in polar aprotic (e.g., DMF), polar protic (e.g., methanol), and nonpolar solvents (e.g., toluene). Use kinetic assays (UV-Vis monitoring) to compare reaction rates .

- Computational Modeling : Apply density functional theory (DFT) to simulate solvent effects on transition states. Cross-reference with experimental data to identify outliers .

Q. What experimental designs are recommended for studying the chelation behavior of methyl quinoline-8-carbodithioate with transition metals?

Methodological Answer :

- Titration Studies : Use UV-Vis or fluorescence spectroscopy to monitor metal-ligand binding. Calculate stability constants (log K) via the Benesi-Hildebrand method .

- Competitive Binding Assays : Introduce competing ligands (e.g., EDTA) to assess selectivity. Validate with X-ray absorption spectroscopy (XAS) for coordination geometry .

Q. How can mixed-methods approaches address gaps in understanding the biological activity of methyl quinoline-8-carbodithioate?

Methodological Answer :

- Quantitative Component : Dose-response assays (e.g., IC₅₀ determination in cell lines) using MTT or ATP-based viability tests. Apply ANOVA for statistical significance .

- Qualitative Component : Conduct thematic analysis of transcriptomic data (RNA-seq) to identify pathways affected by the compound. Triangulate findings with literature on analogous quinoline derivatives .

Q. What strategies mitigate batch-to-batch variability in methyl quinoline-8-carbodithioate for reproducible pharmacological studies?

Methodological Answer :

- Quality Control Protocols : Implement in-process checks (e.g., inline PAT tools for reaction monitoring) and batchwise HPLC-MS profiling .

- Data Normalization : Use internal standards (e.g., deuterated analogs) in bioassays to correct for purity variations .

Data Analysis and Reporting Standards

Q. How should researchers document contradictory findings in studies involving methyl quinoline-8-carbodithioate?

Methodological Answer :

- Transparent Reporting : Clearly outline experimental conditions (e.g., solvent, temperature) in figure captions or supplementary tables. Use error bars and confidence intervals in graphs .

- Discussion Section : Compare results with prior studies, hypothesize causes of discrepancies (e.g., trace metal contamination), and propose validation experiments .

Q. What computational tools are recommended for predicting the environmental fate of methyl quinoline-8-carbodithioate?

Methodological Answer :

- Software : Use EPI Suite for biodegradation half-life estimation and ChemAxon for log P/log D calculations. Validate with experimental soil adsorption studies (OECD 106 guidelines) .

Interdisciplinary Applications

Q. How can methyl quinoline-8-carbodithioate be integrated into materials science research (e.g., catalysis or sensor design)?

Methodological Answer :

- Catalysis : Screen catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium complexes. Characterize turnover numbers (TON) via GC-MS .

- Sensor Development : Functionalize graphene oxide with the compound and test electrochemical response to heavy metals (e.g., cyclic voltammetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.